1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Overview
Description
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Oxazine Ring: The pyrimidine intermediate is then reacted with suitable reagents such as chloroacetyl chloride or bromoacetyl bromide to introduce the oxazine ring.
Benzylation and Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, methylthiolating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazine derivatives, and various substituted analogs.
Scientific Research Applications
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the substituents attached to the rings.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Uniqueness
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its specific combination of a pyrimidine and oxazine ring, along with the presence of benzyl and methylthio groups
Biological Activity
1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrimido[4,5-d][1,3]oxazine class and has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C14H11N3O3S
- Molar Mass : 301.32 g/mol
- CAS Number : 686267-35-6
The biological activity of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and proliferation.
- Cell Cycle Arrest : By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-benzyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-13-15-7-10-11(16-13)17(14(19)20-12(10)18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJDHZOCTGDHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677840 | |
Record name | 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686267-35-6 | |
Record name | 7-(Methylthio)-1-(phenylmethyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686267-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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